molecular formula C25H28N2S B11628105 1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea

1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea

Cat. No.: B11628105
M. Wt: 388.6 g/mol
InChI Key: KKUWMSGAHZBIIH-UHFFFAOYSA-N
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Description

1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a benzyl group, a tert-butylphenyl group, and a phenyl group attached to a thiourea moiety.

Preparation Methods

The synthesis of 1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea typically involves the reaction of benzyl isothiocyanate with the corresponding amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The compound’s aromatic groups can also participate in π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea can be compared with other thiourea derivatives, such as:

    1-Benzyl-3-phenylthiourea: Lacks the tert-butylphenyl group, resulting in different chemical properties and reactivity.

    1-(4-tert-Butylphenyl)-3-phenylthiourea: Lacks the benzyl group, affecting its binding interactions and applications.

    1-Benzyl-1-[(4-methylphenyl)methyl]-3-phenylthiourea: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H28N2S

Molecular Weight

388.6 g/mol

IUPAC Name

1-benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea

InChI

InChI=1S/C25H28N2S/c1-25(2,3)22-16-14-21(15-17-22)19-27(18-20-10-6-4-7-11-20)24(28)26-23-12-8-5-9-13-23/h4-17H,18-19H2,1-3H3,(H,26,28)

InChI Key

KKUWMSGAHZBIIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3

Origin of Product

United States

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